molecular formula C8H7ClF2O2S B1457663 4-(1,1-Difluoroethyl)benzene-1-sulfonyl chloride CAS No. 1782576-12-8

4-(1,1-Difluoroethyl)benzene-1-sulfonyl chloride

Cat. No.: B1457663
CAS No.: 1782576-12-8
M. Wt: 240.66 g/mol
InChI Key: HIPMRARAXOHAEY-UHFFFAOYSA-N
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Description

4-(1,1-Difluoroethyl)benzene-1-sulfonyl chloride: is a versatile chemical compound with the molecular formula C8H7ClF2O2S and a molecular weight of 240.66 g/mol . It is characterized by a benzene ring substituted with a sulfonyl chloride group and a difluoroethyl group at the para position. This compound is known for its unique reactivity and functional group compatibility, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1-Difluoroethyl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(1,1-Difluoroethyl)benzenesulfonyl fluoride with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods: the general approach involves the use of large-scale chemical reactors and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Substitution: The sulfonyl chloride group in 4-(1,1-Difluoroethyl)benzene-1-sulfonyl chloride is highly electrophilic and undergoes nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water to form a sulfonic acid. [ \text{this compound} + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_4\text{-SO}_2\text{OH} + \text{CF}_2\text{CH}_2\text{F} + \text{HCl} ]

Common Reagents and Conditions:

    Thionyl chloride (SOCl2): Used in the synthesis of the compound.

    Alcohols (ROH): Used in nucleophilic substitution reactions.

    Water (H2O): Used in hydrolysis reactions.

Major Products:

    Sulfonate esters: Formed from nucleophilic substitution reactions.

    Sulfonic acids: Formed from hydrolysis reactions.

Scientific Research Applications

4-(1,1-Difluoroethyl)benzene-1-sulfonyl chloride finds applications in various fields due to its unique reactivity:

    Organic Synthesis: It serves as a versatile building block for the synthesis of sulfonyl fluorides and other functional molecules.

    Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Agrochemicals: It is employed in the synthesis of agrochemical intermediates.

    Functional Molecules: The compound’s stability-reactivity balance makes it suitable for the synthesis of functional molecules used in biological and chemical research.

Mechanism of Action

. its reactivity is primarily attributed to the electrophilic nature of the sulfonyl chloride group, which makes it susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new compounds.

Comparison with Similar Compounds

    4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a difluoroethyl group.

    4-(Chloromethyl)benzenesulfonyl chloride: Contains a chloromethyl group instead of a difluoroethyl group.

    4-(Methyl)benzenesulfonyl chloride: Contains a methyl group instead of a difluoroethyl group.

Uniqueness: 4-(1,1-Difluoroethyl)benzene-1-sulfonyl chloride is unique due to the presence of the difluoroethyl group, which influences its electronic properties and reactivity. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

4-(1,1-difluoroethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O2S/c1-8(10,11)6-2-4-7(5-3-6)14(9,12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPMRARAXOHAEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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